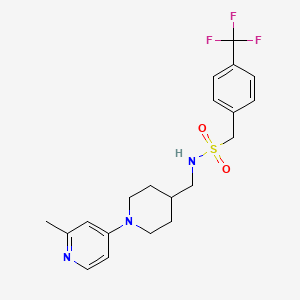

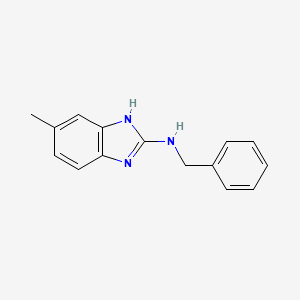

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24F3N3O2S and its molecular weight is 427.49. The purity is usually 95%.

BenchChem offers high-quality N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural and Molecular Studies

Structural Study of Nimesulide Derivatives : The structural analysis of nimesulide derivatives, which share a sulfonamide functional group with the compound , has revealed insights into the effect of substitution on supramolecular assembly. Through X-ray powder diffraction, DFT optimized molecular geometries, and Hirshfeld surface analyses, researchers have studied the nature of intermolecular interactions. This kind of structural study is essential for understanding the potential applications of sulfonamide derivatives in material science and molecular engineering (Dey et al., 2015).

Mechanistic Insights in Organic Reactions

Rearrangement in Sulfonamide Derivatives : Research into the rearrangement of threonine and serine-based sulfonamides has uncovered a pathway to pyrrolidin-3-ones, providing a mechanistic basis for synthesizing novel organic compounds. Such studies are critical for developing new synthetic methods in organic chemistry (Králová et al., 2019).

Cationic Cyclisations Terminated by Sulfonamide Group : Exploration of trifluoromethanesulfonic acid as a catalyst for inducing cyclisation of homoallylic sulfonamides demonstrates the role of sulfonamides in promoting specific cyclization reactions. This research highlights the utility of sulfonamide groups in facilitating complex organic reactions, leading to the formation of polycyclic systems (Haskins & Knight, 2002).

Supramolecular Chemistry

Sulfonamides as Ligands for Metal Coordination : The study of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide has provided insights into their molecular and supramolecular structures. These compounds demonstrate potential as ligands for metal coordination, which could be explored further for applications in catalysis and material science (Jacobs et al., 2013).

Proton-Donating Ability and Self-association

Conformations and Self-association of Sulfonamides : Investigating the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has shed light on its behavior in solution and the solid state. This research into proton-donating ability and self-association mechanisms is valuable for understanding the fundamental properties of sulfonamides in various solvents (Sterkhova et al., 2014).

特性

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3O2S/c1-15-12-19(6-9-24-15)26-10-7-16(8-11-26)13-25-29(27,28)14-17-2-4-18(5-3-17)20(21,22)23/h2-6,9,12,16,25H,7-8,10-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQLZSBHUBTGNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime)](/img/structure/B2356241.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2356245.png)

![4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B2356249.png)

![2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2356250.png)

![2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2356251.png)

![methyl [3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2356262.png)